molecular formula C13H14Cl2N6O6 B080350 Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)- CAS No. 13907-61-4

Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)-

Cat. No. B080350
CAS RN: 13907-61-4
M. Wt: 421.2 g/mol
InChI Key: RRTCCTJFLQKSPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)-, commonly known as BCNU, is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU is an alkylating agent that works by damaging the DNA of cancer cells, preventing them from dividing and growing.

Mechanism Of Action

BCNU works by damaging the DNA of cancer cells. It forms covalent bonds with the DNA, preventing it from replicating and dividing. This leads to the death of cancer cells and the shrinking of tumors. BCNU also has immunosuppressive effects, which can help prevent the rejection of transplanted organs.
Biochemical and Physiological Effects
BCNU has several biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia. BCNU can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea. In addition, BCNU can cause pulmonary toxicity, liver toxicity, and renal toxicity.

Advantages And Limitations For Lab Experiments

BCNU has several advantages and limitations for lab experiments. One advantage is that it is a well-established chemotherapy drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, BCNU has several limitations, including its toxicity and potential side effects. It is also difficult to work with due to its instability and potential for degradation.

Future Directions

There are several future directions for BCNU research. One area of interest is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of BCNU's potential use in combination with other chemotherapy drugs or immunotherapies. Finally, there is a need for further research into the long-term effects of BCNU on cancer survivors, including its potential impact on fertility and cognitive function.
Conclusion
In conclusion, BCNU is a chemotherapy drug with a well-established mechanism of action and a wide range of scientific research applications. While it has several biochemical and physiological effects and limitations for lab experiments, it remains an important tool in cancer research and treatment. Ongoing research into BCNU's future directions will continue to improve our understanding of its potential uses and limitations.

Synthesis Methods

BCNU is synthesized by reacting 1,3-dichloropropanol with nitrosourea in the presence of sodium hydroxide and benzoyl chloride. The resulting product is then purified through recrystallization and chromatography. The synthesis of BCNU is a complex process that requires careful attention to detail and safety precautions.

Scientific Research Applications

BCNU is widely used in cancer research and treatment. It has been shown to be effective in treating brain tumors, lymphomas, and multiple myeloma. BCNU is also used in combination with other chemotherapy drugs to increase their effectiveness. In addition, BCNU has been used in clinical trials to investigate its potential use in other types of cancer.

properties

CAS RN

13907-61-4

Product Name

Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)-

Molecular Formula

C13H14Cl2N6O6

Molecular Weight

421.2 g/mol

IUPAC Name

3,5-bis[[2-chloroethyl(nitroso)carbamoyl]amino]benzoic acid

InChI

InChI=1S/C13H14Cl2N6O6/c14-1-3-20(18-26)12(24)16-9-5-8(11(22)23)6-10(7-9)17-13(25)21(19-27)4-2-15/h5-7H,1-4H2,(H,16,24)(H,17,25)(H,22,23)

InChI Key

RRTCCTJFLQKSPL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O)C(=O)O

Canonical SMILES

C1=C(C=C(C=C1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O)C(=O)O

Other CAS RN

13907-61-4

synonyms

3,5-Bis[3-(2-chloroethyl)-3-nitrosoureido]benzoic acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.